REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:7][O:8][c:9]1[n:10][cH:11][c:12]([N+:16](=[O:17])[O-:18])[cH:13][c:14]1[CH3:15].[CH:19]([Br:20])([Br:21])[Br:22].[K+:6]>>[CH3:7][O:8][c:9]1[n:10][c:11]([CH:19]([Br:20])[Br:21])[c:12]([N+:16](=[O:17])[O-:18])[cH:13][c:14]1[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncc([N+](=O)[O-])cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COc1nc(C(Br)Br)c([N+](=O)[O-])cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |